2-(4-chloro-2-methylphenoxy)-N-{4-[(E)-phenyldiazenyl]phenyl}propanamide
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Overview
Description
2-(4-chloro-2-methylphenoxy)-N-{4-[(E)-phenyldiazenyl]phenyl}propanamide is an organic compound that features a complex structure with both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-{4-[(E)-phenyldiazenyl]phenyl}propanamide typically involves multiple steps. One common route starts with the preparation of 4-chloro-2-methylphenol, which is then reacted with propionyl chloride to form 2-(4-chloro-2-methylphenoxy)propanoic acid. This intermediate is further reacted with 4-[(E)-phenyldiazenyl]aniline under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-2-methylphenoxy)-N-{4-[(E)-phenyldiazenyl]phenyl}propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
2-(4-chloro-2-methylphenoxy)-N-{4-[(E)-phenyldiazenyl]phenyl}propanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-{4-[(E)-phenyldiazenyl]phenyl}propanamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-methylphenoxyacetic acid
- 2,4-dichlorophenoxyacetic acid
- 4-(4-chloro-2-methylphenoxy)butanoic acid
Uniqueness
2-(4-chloro-2-methylphenoxy)-N-{4-[(E)-phenyldiazenyl]phenyl}propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
541535-58-4 |
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Molecular Formula |
C22H20ClN3O2 |
Molecular Weight |
393.9 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(4-phenyldiazenylphenyl)propanamide |
InChI |
InChI=1S/C22H20ClN3O2/c1-15-14-17(23)8-13-21(15)28-16(2)22(27)24-18-9-11-20(12-10-18)26-25-19-6-4-3-5-7-19/h3-14,16H,1-2H3,(H,24,27) |
InChI Key |
SVYIQEDJHGFDEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
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